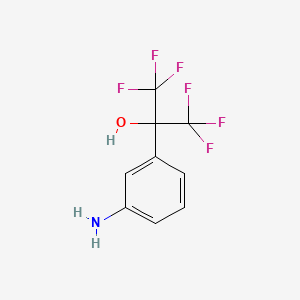

2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,17H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDYYDVBNYAQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20536735 | |

| Record name | 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402-67-7 | |

| Record name | 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20536735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol" basic properties

An In-Depth Technical Guide to 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol: Core Properties and Applications

Introduction

This compound is a specialized organic compound that merges the structural features of an aromatic amine with a highly fluorinated tertiary alcohol. This unique combination of an aniline moiety and a hexafluoroisopropanol (HFIP) group imparts a distinct set of chemical properties, making it a molecule of significant interest for researchers in medicinal chemistry, materials science, and synthetic chemistry. The presence of two trifluoromethyl groups creates a sterically hindered, electron-deficient, and highly acidic alcohol, while the aminophenyl group provides a versatile reactive handle for further chemical modification.

This guide offers a comprehensive overview of the fundamental properties of this compound, providing insights into its structure, physicochemical characteristics, reactivity, and safe handling protocols. The content is tailored for scientists and drug development professionals seeking to leverage this fluorinated building block in their research endeavors. The introduction of fluorine atoms into drug molecules can enhance critical properties such as metabolic stability, cell membrane permeability, and bioavailability.[1]

Chemical Identity and Structural Features

The unambiguous identification of a chemical compound is paramount for reproducible scientific research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 2402-67-7 | [1][2] |

| Molecular Formula | C₉H₇F₆NO | [1][2] |

| Molecular Weight | 259.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| InChI Key | LLDYYDVBNYAQJM-UHFFFAOYSA-N | |

| MDL Number | MFCD17015636 | [1][2] |

The molecule's structure is characterized by a central tertiary alcohol carbon bonded to a 3-aminophenyl ring and two trifluoromethyl (-CF₃) groups.

Caption: 2D Structure of this compound.

The key functional groups—the primary amine, the aromatic ring, and the hexafluorinated tertiary alcohol—are distinct domains that dictate the molecule's overall chemical behavior.

Caption: Key functional moieties within the molecular structure.

Physicochemical Properties

The physical and chemical properties of this compound are largely dictated by its high fluorine content and the presence of both acidic (hydroxyl) and basic (amino) functional groups.

| Property | Value / Description | Source |

| Appearance | White to Yellow Solid | |

| Boiling Point | 291.1°C at 760 mmHg (Predicted) | [1] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [1] |

| Purity | Typically ≥95% |

The two electron-withdrawing trifluoromethyl groups significantly increase the acidity of the tertiary alcohol (pKa of the parent HFIP is ~9.3), making it a strong hydrogen-bond donor but a poor nucleophile.[3] This property is crucial in its role as a building block in drug discovery, where it can form strong, specific interactions with biological targets.[4] The aniline group provides a site for classical amine chemistry and imparts basicity to the molecule. The overall molecule possesses a high degree of polarity.

Synthesis and Reactivity Overview

A common synthetic route to this class of compounds involves the nucleophilic addition of an organometallic reagent derived from an aniline precursor to hexafluoroacetone.

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for the target compound.

Reactivity Insights:

-

The Amino Group: As a primary aromatic amine, it can undergo diazotization to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups. It can also be acylated, alkylated, or used in coupling reactions.

-

The HFIP Hydroxyl Group: Due to the strong electron-withdrawing effect of the two -CF₃ groups, this hydroxyl group is highly acidic and non-nucleophilic. It is an excellent hydrogen bond donor and can participate in reactions where this property is advantageous, such as directing or activating other parts of a molecule.

-

The Aromatic Ring: The ring is activated by the amino group and deactivated by the hexafluoroisopropyl alcohol substituent. It can undergo electrophilic aromatic substitution, with the position of substitution directed by these groups.

Applications in Research and Development

The unique structural combination of this compound makes it a valuable building block, particularly in the field of medicinal chemistry.

-

Pharmaceutical Scaffolding: The aniline portion serves as a common entry point for building more complex drug-like molecules. The entire molecule can be incorporated as a cassette to introduce the beneficial properties of the HFIP moiety.

-

Improving Pharmacokinetics: The incorporation of fluorinated groups like HFIP can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism.[1] It can also improve lipophilicity, which influences absorption, distribution, and cell permeability.[1]

-

Modulating Bioactivity: The HFIP group can act as a "bioisostere" for other chemical groups, and its strong hydrogen-bonding capability can lead to enhanced binding affinity and selectivity for protein targets.[4] Recent studies have shown that incorporating the HFIP group into small molecules can significantly improve their biological activity.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. This compound is classified as hazardous.

Hazard Summary: [5]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Safe Handling Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or fumes.[5]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, with a thickness >0.35 mm).[5]

-

Eye Protection: Use chemical safety goggles or a face shield.[5]

-

Lab Coat: A flame-retardant lab coat is mandatory to prevent skin contact.

-

Respiratory Protection: If dust or aerosols may be generated, use a suitable particulate respirator.[5]

-

-

Handling Procedures:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Caption: General laboratory safety workflow for handling hazardous chemical solids.

Conclusion

This compound stands out as a highly functionalized building block with significant potential. Its defining features—a reactive aniline handle and a unique hexafluoroisopropanol moiety—provide a powerful combination for modifying molecular properties. The strong hydrogen-bonding capacity, electronic effects, and metabolic stability conferred by the fluorinated group make this compound a valuable asset for developing next-generation pharmaceuticals and advanced materials. A thorough understanding of its properties and adherence to strict safety protocols are essential for harnessing its full potential in research and development.

References

- Apollo Scientific. (2022, May 17). This compound Safety Data Sheet. [Online].

-

National Center for Biotechnology Information. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. PubChem. [Online]. Available: [Link]

-

Alghamdi, M. A. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. University of Mississippi eGrove. [Online]. Available: [Link]

-

Wikipedia. (n.d.). Hexafluoro-2-propanol. [Online]. Available: [Link]

Sources

"2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol" CAS number 2402-67-7

An In-Depth Technical Guide to 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS: 2402-67-7)

Introduction: The Strategic Role of Fluorination in Modern Chemistry

The introduction of fluorine atoms into organic molecules is a paramount strategy in medicinal chemistry and materials science.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong bonds with carbon—can dramatically alter a molecule's physical, chemical, and biological characteristics.[1] These modifications often lead to enhanced metabolic stability, increased membrane permeability, and improved bioavailability of drug candidates.[1] Within this context, molecules bearing the hexafluoroisopropanol (HFIP) moiety have emerged as particularly valuable building blocks. The HFIP group combines a high degree of fluorination with a uniquely acidic, non-nucleophilic hydroxyl group, making it a powerful hydrogen bond donor.[2]

This guide provides a comprehensive technical overview of this compound, a bifunctional molecule that marries the advantageous HFIP group with a versatile aminophenyl ring. This structure is of significant interest to researchers and drug development professionals as it provides a scaffold for creating novel therapeutics and advanced materials.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its application. This compound is a solid at room temperature, typically appearing as a white to yellow or light brown crystalline powder.[3] The molecule's core feature is the tertiary alcohol, which is flanked by two electron-withdrawing trifluoromethyl (CF₃) groups. This arrangement significantly increases the acidity of the hydroxyl proton, making it a potent hydrogen-bond donor while minimizing its nucleophilicity—a stark contrast to typical tertiary alcohols.

Below is a visualization of the compound's chemical structure.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2402-67-7 | ,[1], |

| Molecular Formula | C₉H₇F₆NO | [4] |

| Molecular Weight | 259.15 g/mol | ,[1], |

| IUPAC Name | This compound | [1], |

| Boiling Point | 291.1°C at 760 mmHg | [1] |

| Physical Form | White to Yellow Solid | , |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [1],, |

| Purity | Typically ≥95% |, |

Synthesis and Mechanistic Considerations

The synthesis of aryl-HFIP derivatives is a key area of research. While specific, detailed public synthesis routes for this compound are not abundant, a logical and effective approach involves the nucleophilic addition of a trifluoromethyl group source to a suitable carbonyl precursor, followed by reduction of a nitro group.

A plausible synthetic pathway is outlined below. The causality behind this choice rests on the commercial availability of precursors and the reliability of trifluoromethylation reactions.

Caption: Plausible synthetic workflow for this compound.

Exemplary Synthesis Protocol

This protocol is a representative methodology. Researchers must adapt and optimize conditions based on laboratory-specific equipment and reagent purity.

Step 1: Synthesis of 2-(3-Nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-nitroacetophenone (1 equivalent) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add (Trifluoromethyl)trimethylsilane (TMSCF₃, approx. 2.5 equivalents) to the stirred solution.

-

Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to initiate the reaction. The causality here is that the fluoride anion activates the TMSCF₃ to generate a nucleophilic "CF₃⁻" equivalent.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Workup: Cool the mixture back to 0°C and quench by the slow addition of 1M HCl. This step hydrolyzes the intermediate silyl ether to the desired tertiary alcohol.

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 2: Reduction of the Nitro Group

-

Dissolution: Dissolve the crude nitrophenyl product from Step 1 in ethanol or a similar suitable solvent.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Hydrogenation: Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates completion.

-

Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine product.

Step 3: Purification (Self-Validation)

-

Chromatography: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). This step is crucial for separating the final product from any unreacted starting material or byproducts, thus validating the product's identity and purity.

-

Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by NMR (¹H, ¹⁹F, ¹³C) and Mass Spectrometry to confirm its structure and purity, ensuring it meets the required specifications for subsequent research.

Applications in Research and Drug Development

The unique combination of a reactive amino group and a stabilizing, hydrogen-bonding HFIP moiety makes this compound a highly valuable intermediate.

Sources

- 1. cas 2402-67-7|| where to buy this compound [english.chemenu.com]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol, 97% 25 g | Request for Quote [thermofisher.com]

- 4. 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | C9H7F6NO | CID 577801 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol: A Privileged Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, a fluorinated aromatic alcohol of significant interest to researchers and professionals in drug development. We will delve into its fundamental properties, a robust and logical synthetic strategy, and the scientific rationale for its application in medicinal chemistry, grounding our discussion in established chemical principles and field-proven insights.

Introduction: The Strategic Value of Fluorinated Anilines

The aniline scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutics. However, challenges such as metabolic instability can limit the potential of promising drug candidates.[1] The strategic incorporation of fluorine-containing groups is a powerful and widely adopted technique to overcome these hurdles. The trifluoromethyl (-CF3) group, in particular, can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[2]

This compound combines the privileged aniline structure with the unique hexafluoroisopropanol (HFIP) moiety. This tertiary alcohol, bearing two trifluoromethyl groups, imparts a unique combination of high polarity, strong hydrogen-bond donating capability, and low nucleophilicity.[3][4] These characteristics make it an invaluable building block for creating novel chemical entities with potentially enhanced pharmacokinetic and pharmacodynamic profiles.[2] This guide will explore the synthesis and inherent potential of this specific meta-substituted isomer.

Core Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F₆NO | [5] |

| Molecular Weight | 259.15 g/mol | [5] |

| CAS Number | 2402-67-7 | |

| Appearance | White to Yellow Solid | |

| Boiling Point | 291.1°C at 760 mmHg | [5] |

| Storage Conditions | Store at 2-8°C in a dark, dry place | [5] |

| Purity (Typical) | ≥95% |

Safety Profile: This compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[2]

Synthetic Strategy: A Validated Approach via Organometallic Addition

While specific peer-reviewed syntheses for the meta-isomer are not broadly published, a robust and logical pathway can be designed based on the well-established nucleophilic addition of an organometallic reagent to hexafluoroacetone.[6] This multi-step protocol is presented as a self-validating system, where each step follows predictable and well-documented chemical principles.

Overview of the Synthetic Workflow

The proposed synthesis involves three key stages: protection of the reactive aniline, formation of an organometallic reagent, and nucleophilic addition to hexafluoroacetone, followed by deprotection.

Sources

An In-Depth Technical Guide to 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol: Synthesis, Properties, and Applications

Executive Summary

This whitepaper provides a comprehensive technical overview of 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS: 2402-67-7), a specialized aromatic fluoroalcohol. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique bifunctional structure, which combines a versatile aniline core with a hexafluoroisopropanol (HFIP) moiety. The electron-withdrawing nature and hydrogen-bonding capabilities of the HFIP group, coupled with the synthetic utility of the aminophenyl ring, create a building block with exceptional potential. This guide details the compound's physicochemical properties, explores its strategic importance in modern research, and provides a robust, two-step synthetic pathway based on established chemical principles, complete with detailed experimental protocols.

Structural Analysis and Physicochemical Properties

This compound is characterized by a central tertiary alcohol, with two trifluoromethyl groups and a 3-aminophenyl group attached to the same carbon. This structure, depicted below, is fundamental to its chemical behavior and utility.

Caption: Role in drug discovery.

Advanced Materials and Polymer Science

In materials science, the HFIP group is prized for its exceptionally strong hydrogen-bond-donating capability, low nucleophilicity, and ability to influence polymer solubility. [1][2]

-

High-Performance Polymers: As a monomer, this compound can be incorporated into polyimides, polyamides, or other polymers. The bulky CF₃ groups disrupt chain packing, often increasing solubility and lowering the dielectric constant, while the tertiary alcohol provides a site for cross-linking or further functionalization.

-

Chemical Sensor Applications: Polymers containing HFIP groups have shown enhanced fluorescence quenching responses when exposed to hydrogen-bond-accepting analytes. [3]The HFIP moiety forms a strong hydrogen bond with the analyte, facilitating a photoinduced charge-transfer reaction that can be detected optically. This makes it a prime candidate for developing sensitive chemical sensors for industrial chemicals or security applications. [3]

Validated Two-Step Synthetic Pathway

While this compound is commercially available, a detailed synthesis is not widely published. The following two-step pathway, beginning from 3-bromonitrobenzene, represents a robust and scalable laboratory method based on well-established, high-yielding transformations.

Caption: Proposed two-step synthesis workflow.

Protocol 3.1: Synthesis of 2-(3-Nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

This procedure utilizes a Grignard reaction, a classic carbon-carbon bond-forming method. The key challenge is the absolute requirement for anhydrous (water-free) conditions, as the Grignard reagent is a strong base and will be quenched by water. [4][5] Methodology:

-

Glassware Preparation: All glassware (three-neck round-bottom flask, condenser, dropping funnel) must be oven-dried at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas.

-

Reagent Setup: Equip the flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Place magnesium turnings (1.1 eq) in the flask.

-

Initiation: Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface. [6]Add a small portion of a solution of 3-bromonitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed.

-

Causality: The Grignard formation is an exothermic redox reaction between the alkyl halide and magnesium metal. Anhydrous ether or THF is required as the solvent to stabilize the formed organomagnesium complex. 4. Grignard Formation: Once initiated, add the remaining 3-bromonitrobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Addition of Ketone: Cool the Grignard solution to 0°C using an ice bath. Dissolve hexafluoroacetone hydrate (1.2 eq) in anhydrous THF and add it dropwise via the dropping funnel. Maintain the temperature below 10°C during this addition.

-

Causality: The addition of the electrophilic carbonyl carbon of hexafluoroacetone to the nucleophilic carbon of the Grignard reagent is highly exothermic. [4]Low temperatures are required to prevent side reactions, such as Wurtz coupling. [7]6. Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Carefully quench the reaction by slowly pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Causality: The acidic workup protonates the intermediate alkoxide to form the desired tertiary alcohol and dissolves the magnesium salts. Saturated NH₄Cl is a weakly acidic solution that effectively quenches the reaction without causing degradation of the product.

-

-

Extraction and Purification: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure nitro-intermediate.

Protocol 3.2: Catalytic Hydrogenation to the Final Product

This step involves the selective reduction of the aromatic nitro group to a primary amine using a palladium catalyst and hydrogen gas. This is a highly efficient and clean transformation. [8] Methodology:

-

Reactor Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the 2-(3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol intermediate (1.0 eq) in methanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution under an inert atmosphere (nitrogen or argon).

-

Causality: Pd/C is a highly effective heterogeneous catalyst for the hydrogenation of nitro groups. [9]It provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the reduction. The carbon support provides high surface area and stability.

-

-

Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize it with hydrogen (typically 50-100 psi). Heat the reaction to 30-40°C and shake or stir vigorously.

-

Causality: Vigorous agitation is crucial to ensure efficient mixing of the solid catalyst, liquid solution, and hydrogen gas, maximizing the reaction rate. The reaction progress can be monitored by the uptake of hydrogen.

-

-

Reaction Completion and Filtration: Once hydrogen uptake ceases (typically 2-4 hours), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Causality: Celite is a diatomaceous earth filter aid that prevents the fine black powder of the catalyst from passing through the filter paper, ensuring a clean filtrate. It is critical to perform this filtration under a wet (solvent) condition to prevent the catalyst from becoming pyrophoric in air.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. This product is often of high purity, but can be further purified by recrystallization if necessary.

Safety, Handling, and Storage

This compound must be handled with appropriate precautions in a laboratory setting.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious skin and eye irritation and may cause respiratory irritation. [10][3]* Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. [3]* Storage: Store in a tightly sealed container in a cool, dry, dark place, as recommended at 2-8°C. [4]

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Science.

-

Yadav, M. R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Thomas, S. W., et al. (2005). Synthesis and Properties of Poly(phenylene ethynylene)s with Pendant Hexafluoro-2-propanol Groups. Macromolecules. Available at: [Link]

-

Hexafluoro-2-propanol. (n.d.). Wikipedia. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2025, August 9). ResearchGate. Available at: [Link]

-

Greener Grignard Reaction. (n.d.). Beyond Benign. Available at: [Link]

-

Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study. (2025, August 9). ResearchGate. Available at: [Link]

- Method for producing 2,2-bis(3-amino-4-hydroxyphenyl). (n.d.). Google Patents.

-

6-CHLORO-1-HEXENE. (n.d.). Organic Syntheses. Available at: [Link]

- Difunctionalization Processes Enabled by Hexafluoroisopropanol. (n.d.).

-

7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Available at: [Link]

-

Synthesis of Derivatives of Hexafluoroisopropanol. (n.d.). University of Mississippi eGrove. Available at: [Link]

-

Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. (2023, April 3). MDPI. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 3. web.mit.edu [web.mit.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. beyondbenign.org [beyondbenign.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Abstract: This technical guide provides an in-depth exploration of a robust and efficient synthesis pathway for 2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, a valuable fluorinated building block. The core of this synthesis involves the nucleophilic addition of a 3-aminophenyl organometallic species to the highly electrophilic carbonyl of hexafluoroacetone. We will dissect the mechanistic underpinnings, provide a detailed experimental protocol for the Grignard-mediated pathway, and discuss the critical parameters that ensure a successful and high-yielding reaction. This document is intended for researchers and professionals in chemical synthesis and drug development who require a comprehensive understanding of this important transformation.

Part 1: The Strategic Importance of Aryl-Hexafluoroisopropanol Scaffolds

The integration of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) moiety, in particular, imparts a unique combination of properties. Its two trifluoromethyl groups create a sterically demanding and highly lipophilic environment while also conferring strong hydrogen bond donating capabilities and metabolic stability.[1][2] When appended to an aromatic core, such as in this compound, the resulting molecule becomes a bifunctional building block of significant value.

The aniline functional group serves as a versatile synthetic handle, allowing for a wide array of subsequent chemical modifications, including:

-

Amide and sulfonamide bond formation.

-

Diazotization reactions for the introduction of other functional groups.

-

Participation in cross-coupling reactions.

Therefore, a reliable synthesis of the title compound is of paramount importance for the development of novel pharmaceuticals, agrochemicals, and advanced polymers.

Part 2: Retrosynthetic Analysis and Pathway Selection

A logical retrosynthetic analysis of the target molecule reveals the most strategic bond disconnection to be the carbon-carbon bond between the aromatic ring and the tertiary carbinol center.

Caption: Retrosynthetic analysis of the target molecule.

This analysis points toward a synthesis strategy involving the reaction of a 3-aminophenyl anion equivalent with hexafluoroacetone. The most practical and widely used methods for generating such aryl anion synthons are through the formation of Grignard or organolithium reagents. Given its operational simplicity and tolerance to a wider range of functional groups compared to some organolithium reactions, the Grignard-based pathway is often the preferred choice for this type of transformation.

Part 3: The Grignard Pathway: A Mechanistic Deep Dive

The selected synthesis proceeds in two primary stages: the formation of the Grignard reagent from a suitable haloaniline, followed by its nucleophilic addition to hexafluoroacetone.

Caption: Experimental workflow for the Grignard-based synthesis.

Causality Behind Experimental Choices

-

Starting Material (3-Bromoaniline): 3-Bromoaniline is an ideal precursor. The carbon-bromine bond is sufficiently reactive to undergo oxidative insertion with magnesium metal, while being more stable and less costly than the corresponding iodo-compound.[3]

-

Solvent (Anhydrous Tetrahydrofuran - THF): The choice of solvent is critical. THF is an aprotic ether that effectively solvates and stabilizes the Grignard reagent through coordination with its lone pair electrons on oxygen, preventing precipitation and maintaining reactivity.[4] The solvent must be rigorously anhydrous, as any trace of water will protonate and destroy the highly basic Grignard reagent.

-

Reagent (Hexafluoroacetone - HFA): HFA is an exceptionally potent electrophile. The powerful electron-withdrawing effect of the two trifluoromethyl groups polarizes the carbonyl bond, making the carbon atom highly susceptible to nucleophilic attack.[5] HFA is a gas at room temperature and must be handled with appropriate care in a well-ventilated fume hood, typically by bubbling it through the reaction solution at a controlled rate.[6]

-

Workup (Aqueous Ammonium Chloride): The reaction is quenched by the addition of a mild acid source. Saturated aqueous ammonium chloride (NH₄Cl) is preferred over stronger acids like HCl. It is acidic enough to protonate the intermediate magnesium alkoxide to yield the final tertiary alcohol but not so strong as to cause potential side reactions with the acid-sensitive aniline product.

Part 4: Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles and should be performed by qualified personnel with appropriate safety measures in place.

Materials & Reagents

| Reagent/Material | Molecular Wt. | Amount | Molar Equiv. |

| 3-Bromoaniline | 172.03 g/mol | 17.2 g (100 mmol) | 1.0 |

| Magnesium Turnings | 24.31 g/mol | 2.67 g (110 mmol) | 1.1 |

| Iodine | 253.81 g/mol | 1 crystal | Catalyst |

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | Solvent |

| Hexafluoroacetone (HFA), gas | 166.02 g/mol | ~18.3 g (110 mmol) | 1.1 |

| Saturated Aqueous NH₄Cl | - | 200 mL | Quench |

| Diethyl Ether | - | 300 mL | Extraction |

| Anhydrous Magnesium Sulfate | - | - | Drying Agent |

Step-by-Step Methodology

-

Apparatus Setup: A 500 mL three-necked round-bottom flask is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. The flask is equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, a pressure-equalizing dropping funnel, and a rubber septum.

-

Grignard Reagent Formation:

-

The magnesium turnings and a single crystal of iodine (as an initiator) are placed in the flask.

-

A solution of 3-bromoaniline (17.2 g) in 50 mL of anhydrous THF is prepared and transferred to the dropping funnel.

-

Approximately 5-10 mL of the bromoaniline solution is added to the magnesium turnings. The mixture is gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, the remaining 3-bromoaniline solution is added dropwise at a rate that maintains a steady reflux.[7] After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Hexafluoroacetone:

-

The flask containing the gray-brown Grignard solution is cooled in an ice-water bath to 0-5 °C.

-

Hexafluoroacetone gas is slowly bubbled through the stirred solution via a gas dispersion tube inserted through the septum. The flow rate is controlled, and the reaction is monitored for a mild exotherm. The addition is continued until a slight excess (1.1 equivalents) has been added.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

-

Workup and Extraction:

-

The reaction is carefully quenched by slowly pouring the mixture into a beaker containing 200 mL of saturated aqueous NH₄Cl and ice.

-

The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether (100 mL each).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound as a white to yellow solid.[8]

-

Part 5: Safety and Handling

-

Grignard Reagents: Are highly reactive and can ignite upon contact with air or moisture. All operations must be conducted under a dry, inert atmosphere.

-

Anhydrous Ethers (THF): Can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free solvent from a sealed container.

-

Hexafluoroacetone (HFA): Is a toxic and corrosive gas. It is a severe irritant to the eyes, skin, and respiratory system. All manipulations must be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. US3418337A - Hexafluoro-2-propanol and its complex with tetrahydrofuran - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

"2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol" spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

This document provides a detailed technical analysis of the expected spectral characteristics of this compound (CAS 2402-67-7). As a molecule of interest in pharmaceutical and materials science, a thorough understanding of its structural verification via spectroscopic methods is paramount for researchers in drug development and chemical synthesis.

It is important to note that while publicly accessible, experimentally derived spectra for this specific meta-substituted isomer are limited, this guide will leverage established spectroscopic principles and available data from the closely related para-isomer, 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 722-92-9), to provide a robust and scientifically grounded interpretation of the expected spectral data.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. The compound features a central tertiary alcohol carbon bonded to a 3-aminophenyl group and two trifluoromethyl (-CF₃) groups. This unique combination of a fluorinated aliphatic portion and an aromatic amine dictates its characteristic spectral signature.

The analytical techniques discussed—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—each provide a unique piece of the structural puzzle. NMR elucidates the carbon-hydrogen-fluorine framework, IR identifies key functional groups, and MS determines the molecular weight and fragmentation patterns.

Caption: Molecular structure of this compound with proton numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will show signals for the aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The integration of these signals should correspond to a 4:2:1 ratio.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~7.1 - 7.3 | Multiplet | H-5 | The aromatic proton between two carbons is expected to be the most downfield. |

| ~6.7 - 6.9 | Multiplet | H-2, H-4, H-6 | These three protons on the aminophenyl ring will appear as a complex multiplet. Their exact shifts are influenced by the meta-positioning of the two substituent groups. |

| ~5.0 - 6.0 | Broad Singlet | -OH | The hydroxyl proton is typically broad and its chemical shift is highly dependent on solvent and concentration. |

| ~3.8 - 4.5 | Broad Singlet | -NH₂ | The amine protons also exhibit a broad signal that can exchange with deuterium in D₂O. |

Expert Insight: The complexity of the aromatic region is a key differentiator. Unlike the para-isomer, which would show two distinct doublets due to symmetry, the meta-isomer presents a more complex, four-proton multiplet system, which is a definitive signature of the 1,3-disubstitution pattern.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will confirm the number of unique carbon environments. The presence of highly electronegative fluorine atoms will have a significant impact on the chemical shifts of the aliphatic carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~147 | C-3 (C-NH₂) | The carbon attached to the nitrogen will be significantly downfield. |

| ~130 | C-5 | Aromatic CH carbon. |

| ~122 | C-1 (C-C(CF₃)₂) | Quaternary aromatic carbon, shifted downfield by the hexafluoroisopropyl group. |

| ~118 | C-6 | Aromatic CH carbon. |

| ~115 | C-4 | Aromatic CH carbon. |

| ~114 | C-2 | Aromatic CH carbon. |

| ~124 | -C(CF₃)₂ (Quartet) | The two CF₃ carbons will appear as a quartet due to coupling with fluorine (¹JCF). |

| ~79 | C-OH (Septet) | The central carbon (Cα) will be split into a septet by the six neighboring fluorine atoms (²JCF). |

Expert Insight: The key signals to identify are the quaternary carbon bearing the CF₃ groups, which will appear as a quartet with a large coupling constant, and the central alcohol carbon, which will be split by the six equivalent fluorine atoms into a septet. This distinct splitting pattern is a hallmark of the hexafluoroisopropanol moiety.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[1]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~ -75 | Singlet | -CF₃ | The six fluorine atoms of the two CF₃ groups are chemically equivalent due to free rotation around the Cα-C(CF₃) bonds. This results in a single, sharp signal. |

Expert Insight: The presence of a single, intense peak in the ¹⁹F NMR spectrum is a strong confirmation of the C(CF₃)₂ moiety.[2] The chemical shift is characteristic of trifluoromethyl groups attached to a tertiary alcohol.[3]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR: Acquire data with a standard pulse sequence. Set a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR: Use a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is required. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Use a direct observation pulse sequence without proton decoupling. The spectral width should be sufficient to cover the expected range for fluorinated organic compounds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (like CFCl₃ for ¹⁹F).

Caption: Standard workflow for NMR spectral data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to O-H, N-H, C-F, and aromatic C-H and C=C bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H Stretch (two bands) | Primary Amine (-NH₂) |

| 3400 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1150 | C-F Stretch (strong, multiple bands) | Trifluoromethyl (-CF₃) |

| 1200 - 1000 | C-O Stretch | Tertiary Alcohol |

| 880 - 750 | C-H Bend (out-of-plane) | meta-disubstituted Aromatic |

Expert Insight: The most prominent features will be the very strong and complex C-F stretching bands between 1350 and 1150 cm⁻¹. The presence of both a broad O-H stretch and two sharper N-H stretches in the 3500-3200 cm⁻¹ region confirms the presence of both the alcohol and primary amine functional groups. Data for the para-isomer confirms IR conformance.[4]

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, clamp the sample arm down to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Expected Molecular Ion (M⁺): m/z = 259.04

Predicted Fragmentation Pattern

Electron Ionization (EI) is expected to produce a series of characteristic fragments. The molecular ion peak may be weak due to the fragile nature of the tertiary alcohol.

| Predicted m/z | Fragment | Justification |

| 259 | [M]⁺ | Molecular Ion |

| 242 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 190 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical, a common fragmentation for such compounds. |

| 120 | [M - C(OH)(CF₃)₂]⁺ | Cleavage of the bond between the aromatic ring and the aliphatic side chain. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Expert Insight: The most telling fragmentation is the loss of a CF₃ radical (a mass loss of 69 amu) to form a relatively stable cation at m/z 190. This, combined with the observation of the fragment corresponding to the 3-amino-phenyl cation at m/z 120, would provide strong evidence for the proposed structure. This is consistent with GC-MS data available for the para-isomer.[5]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 367810250 [thermofisher.com]

- 5. 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | C9H7F6NO | CID 577801 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS No. 2402-67-7). This fluorinated aromatic alcohol is a compound of increasing interest in medicinal chemistry and materials science due to the unique properties conferred by the hexafluoroisopropanol (HFIP) moiety and the reactive potential of the aminophenyl group. This document consolidates available data on its physicochemical characteristics, offers insights into its synthesis and reactivity based on established chemical principles, and discusses its potential applications, particularly in the realm of drug discovery. While experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes information from analogous compounds and theoretical considerations to provide a robust resource for researchers.

Introduction: The Significance of Fluorinated Aryl Alcohols

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design.[1] The trifluoromethyl group (-CF3), in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound features two such groups attached to a tertiary alcohol, a motif that imparts a unique combination of steric bulk, strong hydrogen bond donating capability, and low nucleophilicity.[2] The presence of an amino group on the phenyl ring provides a versatile handle for further chemical modification, making this compound a valuable building block for the synthesis of novel pharmaceutical agents and advanced materials.[1] The hexafluoroisopropanol (HFIP) group is known to enhance the acidity of the alcohol proton, a property that can be exploited in various chemical transformations.[3] This guide aims to provide a detailed understanding of the core physical and chemical properties of this intriguing molecule.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented below. It is important to note that some of these properties are not yet experimentally determined and are inferred from data on similar compounds or from computational predictions.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | [1] |

| CAS Number | 2402-67-7 | [1] |

| Molecular Formula | C₉H₇F₆NO | [1] |

| Molecular Weight | 259.15 g/mol | [4] |

| Physical Form | White to Yellow Solid | [4] |

| Boiling Point | 291.1 °C at 760 mmHg | [1] |

| Melting Point | Data not available. For comparison, the para-isomer, 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, has a melting point of 147-152 °C.[5] | [6] |

| Flash Point | 129.8 °C | [6] |

| Solubility | Expected to be soluble in polar organic solvents such as alcohols, ethers, and dimethyl sulfoxide. The parent compound, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), is miscible with water.[3] The presence of the aromatic ring may reduce water solubility compared to HFIP. | Inferred from the properties of HFIP.[3] |

| pKa (hydroxyl) | Estimated to be around 9.3, similar to HFIP. The electron-donating amino group may slightly increase the pKa compared to HFIP. | Based on the pKa of HFIP.[3] |

| pKa (anilinium) | Estimated to be in the range of 3-4. The electron-withdrawing hexafluoroisopropyl group will decrease the basicity of the aniline nitrogen compared to aniline (pKa of anilinium ion is ~4.6). | Inferred from the electronic effects of the substituents. |

Synthesis and Reactivity

Proposed Synthesis

A likely pathway for the synthesis of the target molecule involves the reaction of 3-aminophenylmagnesium bromide with hexafluoroacetone. This Grignard reaction would proceed via nucleophilic addition to the carbonyl carbon of hexafluoroacetone.

Sources

- 1. cas 2402-67-7|| where to buy this compound [english.chemenu.com]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol, 97% 25 g | Request for Quote [thermofisher.com]

- 6. echemi.com [echemi.com]

- 7. Hexafluoro-2-propanol [chemeurope.com]

"2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol" safety and handling

An In-depth Technical Guide to the Safe Handling of 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Introduction and Scientific Context

This compound is a specialized organic compound characterized by a central hexafluoroisopropanol group attached to an aminophenyl ring. The unique properties imparted by the fluorine atoms, such as high electronegativity and the ability to form strong carbon-fluorine bonds, make this compound a valuable building block in medicinal chemistry and materials science. It is primarily utilized in the synthesis of high-performance polymers and as a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The hexafluoroisopropanol moiety can enhance the biological activity and metabolic stability of target molecules.

Given its reactive nature and potential hazards, a thorough understanding of its safety profile and proper handling is paramount to ensure the well-being of laboratory personnel and to maintain the integrity of experimental outcomes.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. The following sections detail the known hazards associated with this compound.

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications for this compound indicate several potential hazards.[2][3]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation.[2] |

Signal Word: Warning[3]

Pictograms: [3]

-

GHS07 (Exclamation Mark)

Toxicological Profile

Detailed toxicological data for this compound is not extensively published. However, based on its structure and the available safety data, the primary routes of exposure and potential health effects are as follows:

-

Inhalation: Harmful if inhaled, may cause respiratory irritation.[2] Fumes or dust can irritate the respiratory tract.

-

Skin Contact: Harmful in contact with skin, causing irritation.[2] Prolonged contact may lead to more severe skin reactions.

-

Eye Contact: Causes serious eye irritation.[2] Direct contact can result in significant eye damage.

-

Ingestion: Harmful if swallowed.[2]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols and the consistent use of appropriate PPE are critical to minimizing exposure risks.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[2] A certified chemical fume hood is mandatory when handling the solid or creating solutions to prevent the inhalation of dust or vapors.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following diagram illustrates the necessary protective gear.

References

An In-depth Technical Guide to 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol: Safety, Handling, and Application Considerations

This guide provides a comprehensive overview of the material safety properties of 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS No. 2402-67-7), a fluorinated aromatic alcohol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into safe handling protocols, the rationale behind these procedures, and the compound's relevance in scientific applications.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 3-amino-α,α-bis(trifluoromethyl)benzyl alcohol, is a specialized organic compound. Its unique structure, featuring a hexafluoroisopropanol group attached to an aniline ring, imparts distinct chemical properties that are valuable in medicinal chemistry and materials science. The electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of the hydroxyl proton, making it a strong hydrogen bond donor. This characteristic is often exploited to enhance binding affinities in drug-target interactions.

Table 1: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 2402-67-7 | |

| Molecular Formula | C₉H₇F₆NO | [1] |

| Molecular Weight | 259.15 g/mol | [1] |

| Appearance | White to Yellow Solid |

| Storage Temperature | 2-8°C, sealed in dry, dark place | |

Hazard Identification and Risk Assessment

Understanding the hazard profile is paramount for ensuring laboratory safety. Based on available data, this compound is classified as hazardous.[2] The primary risks are associated with acute toxicity upon exposure through various routes and irritation to the skin, eyes, and respiratory system.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H332: Harmful if inhaled.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

The presence of the hexafluoroisopropanol moiety warrants particular caution. The parent compound, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), is known to be corrosive, causing severe skin burns and eye damage.[3][4] While direct corrosivity data for the aminophenyl derivative is not available, the potential for severe irritation necessitates robust protective measures.

Toxicological Profile: Specific quantitative toxicity data, such as LD50 or LC50 values, for this compound are not readily available in the public domain.[2] However, the GHS classifications imply a significant potential for acute health effects. The "harmful" classification suggests that exposure above certain levels could lead to serious, though not necessarily lethal, health consequences. Researchers must operate under the assumption of moderate to high toxicity.

Laboratory Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.

-

Chemical Fume Hood: All weighing, handling, and reaction setups involving this solid compound must be conducted inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of fine dust particles and any potential vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[2]

Standard Operating Procedures (SOPs)

Clear and detailed SOPs are a critical administrative control.[5]

Protocol for Weighing and Transfer:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh boats, containers).

-

PPE: Don all required PPE as detailed in Section 3.3.

-

Weighing: Perform weighing within the fume hood. To minimize dust generation, avoid pouring the solid from a height. Use a spatula to carefully transfer the material.

-

Transfer: If transferring to a reaction vessel, do so carefully within the hood.

-

Cleanup: Immediately clean any spills using dry methods (do not use water to clean up dry powder spills as this can increase dispersion).[2] Decontaminate all surfaces and equipment after use.

-

Storage: Securely seal the container and store it in a designated, cool, dark, and dry location.

Personal Protective Equipment (PPE): The Final Barrier

PPE is mandatory to protect from dermal, ocular, and respiratory exposure.[2][5]

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[2][5] Standard safety glasses are insufficient.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Consult the glove manufacturer's compatibility chart for specific breakthrough times.[5] Always inspect gloves for tears or holes before use and change them frequently.

-

Body Protection: Wear a lab coat. For larger quantities, a chemically resistant apron or suit may be necessary.

-

Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator for dusts should be used.[2]

Caption: Figure 1: PPE Decision Workflow.

Emergency Procedures: Preparedness and Response

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is crucial.

Accidental Release Measures

-

Evacuate: Immediately alert others and evacuate the immediate area of the spill.

-

Control: If safe to do so, prevent further spread. Do not add water to a solid spill.

-

Cleanup: For small spills, use dry clean-up procedures to avoid generating dust.[2] Wear full PPE, including respiratory protection. Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.

-

Ventilate: Ensure the area is well-ventilated after cleanup.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.[2]

Table 2: First Aid Protocols

| Exposure Route | Protocol |

|---|---|

| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. Do not delay. Removal of contact lenses should only be done by skilled personnel. |

| Skin Contact | Immediately flush skin and hair with running water (and soap if available). Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists. |

| Inhalation | Remove the person from the contaminated area to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Immediately give a glass of water.[2] Seek immediate medical attention and provide the SDS to the medical professional. |

Caption: Figure 2: Emergency Response Flowchart.

Firefighting and Disposal

-

Firefighting: The compound is not considered a significant fire risk and is non-combustible. However, containers may burn in a fire, potentially emitting corrosive fumes. Use an extinguishing agent suitable for the surrounding fire. Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

-

Disposal: All waste containing this compound must be collected in clearly labeled, compatible containers.[5] Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or water courses.[2]

Conclusion: A Commitment to Safety

This compound is a valuable research chemical with a clear hazard profile that demands respect and careful handling. While specific toxicological data is limited, the available information mandates the use of robust engineering controls, strict adherence to SOPs, and comprehensive personal protective equipment. By integrating the principles and protocols outlined in this guide, researchers can effectively mitigate risks, ensuring a safe laboratory environment for discovery and innovation.

References

-

Safety Data Sheet for 3-Nitro-5-(trifluoromethyl)phenol. Fisher Scientific.

-

Safety Data Sheet for 3-nitro-5-(trifluoromethyl)phenol. SLP Pharma co.

-

Safety Data Sheet for this compound. Chemscene.

-

Safety Data Sheet. Fisher Scientific. (March 31, 2024).

-

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. PubChem, National Center for Biotechnology Information.

-

This compound. Sigma-Aldrich.

-

3-Nitro-5-(trifluoromethyl)phenol. CymitQuimica.

-

2-(3-AMino-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol Safety Data Sheets. Echemi.

-

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol, 97%. Thermo Fisher Scientific.

-

Safety and handling of fluorinated organic compounds. Benchchem.

-

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol, 96%. CymitQuimica.

-

3-Nitro-5-(trifluoromethyl)phenol. ChemIndex.

-

Safety Data Sheet for 1,1,1,3,3,3-Hexafluoro-2-propanol. Sigma-Aldrich. (July 29, 2025).

-

Safety Data Sheet for 1,1,1,3,3,3-Hexafluoro-2-propanol. Fisher Scientific. (March 21, 2011).

-

Safety Data Sheet for 3,5-Bis(trifluoromethyl)benzyl alcohol. Fisher Scientific. (September 14, 2025).

-

Safety Data Sheet. 3M.

-

Safety Data Sheet for 3-(Trifluoromethyl)benzyl alcohol. Thermo Fisher Scientific. (September 14, 2025).

-

Safety Data Sheet for 3,5-Bis(trifluoromethyl)benzyl alcohol. Fisher Scientific. (December 25, 2021).

-

Safety Data Sheet for 3,5-Bis(trifluoromethyl)benzyl Alcohol. TCI Chemicals. (February 5, 2025).

-

Safety Data Sheet. Fisher Scientific. (September 22, 2009).

-

Material Safety Data Sheet - 1,1,1,3,3,3-Hexafluoro-2-propanol. Fisher Scientific.

-

The Proper Storage and Handling of Volatile Analytical Standards. Volatile Analysis.

-

1,1,1,3,3,3-Hexafluoro-2-propanol. Datasheet from Cameo Chemicals, National Oceanic and Atmospheric Administration (NOAA).

-

Fluorinated Alcohols. Alfa Chemistry.

-

Safety Data Sheet for 1,1,1,3,3,3-Hexafluoro-2-propanol. Thermo Fisher Scientific. (September 7, 2025).

-

Chemical Storage and Handling Recommendations. New York State Department of Environmental Conservation. (April 7, 2016).

Sources

- 1. 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | C9H7F6NO | CID 577801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol

Abstract

This technical guide provides an in-depth analysis of 2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol, a specialized aromatic fluoroalcohol. This molecule uniquely combines the structural features of a meta-substituted aniline with the powerful electronic and steric properties of the hexafluoroisopropanol (HFIP) moiety. The presence of two trifluoromethyl groups imparts significant Brønsted acidity to the tertiary alcohol, enhances thermal stability, and promotes solubility in a range of organic solvents, while the amino group serves as a versatile reactive handle for chemical synthesis. This document details the compound's chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed protocol, expected spectroscopic signatures for characterization, and a discussion of its primary applications as a monomer in advanced polymer synthesis. This guide is intended for researchers and professionals in materials science, medicinal chemistry, and polymer engineering.

Introduction: The Synergy of Fluorine and Functionality

The field of advanced materials and specialty chemicals consistently seeks molecular building blocks that offer a confluence of desirable properties. 2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol (meta-HFA-M) is one such molecule, strategically designed to leverage the distinct advantages of its constituent parts.

The core of its unique character lies in the 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) group. Unlike typical alcohols, the tertiary alcohol in this moiety exhibits a pKa around 9.3, comparable to that of phenol.[1] This pronounced acidity stems from the intense inductive electron-withdrawing effect of the two adjacent trifluoromethyl (-CF₃) groups, which stabilize the corresponding alkoxide. This moiety imparts several key characteristics:

-

Strong Hydrogen Bond Donor: Facilitates unique solvent-solute interactions and can direct molecular assembly.

-

Low Nucleophilicity: The sterically hindered and electronically deactivated oxygen is a poor nucleophile, preventing unwanted side reactions.

-

Enhanced Solubility: The bulky, fluorinated group often disrupts crystal packing and improves the solubility of resulting derivatives and polymers in organic solvents.

-

Thermal and Chemical Stability: The high strength of the C-F bond contributes to the overall robustness of the molecule.

Paired with the HFIP group is the 3-aminophenyl (meta-aniline) fragment. The primary amine (-NH₂) is a potent nucleophile and a standard functional group for polymerization reactions, most notably in the formation of polyamides and polyimides. The meta-linkage, as opposed to a para-linkage, creates a kinked, asymmetric geometry in the polymer backbone, which can further reduce crystallinity and enhance solubility. The synergy of these two components makes 2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol a highly valuable monomer for creating high-performance polymers with low dielectric constants, high thermal stability, and excellent processability.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all subsequent research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

| CAS Number | 2402-67-7 | |

| Molecular Formula | C₉H₇F₆NO | |

| Molecular Weight | 259.15 g/mol | |

| InChI Code | 1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,17H,16H2 | |

| InChIKey | UYXBUNJXYJBTTC-UHFFFAOYSA-N | - |

| SMILES | Nc1cccc(c1)C(O)(C(F)(F)F)C(F)(F)F | - |

Physicochemical Properties

While comprehensive experimental data for the meta-isomer is not widely published, its properties can be inferred from its structure and compared with its well-documented parent compound (HFIP) and its para-isomer.

| Property | Value / Description | Notes |

| Appearance | Expected to be a crystalline solid. | The isomeric 2-(4-aminophenyl) derivative is a light brown crystalline powder.[2] |

| Melting Point | Data not available. | The isomeric 2-(4-aminophenyl) derivative has a melting point of 147-152 °C.[2] |

| Boiling Point | Expected to be high due to hydrogen bonding and molecular weight. | The parent compound, HFIP, has a boiling point of 58.2 °C.[1] |

| Solubility | Expected to be soluble in polar organic solvents like THF, DMSO, DMF, and acetone. | HFIP itself is miscible with water and many organic solvents.[3] |

| Acidity (pKa) | The hydroxyl proton is expected to have a pKa in the range of 9-10. | This is a direct consequence of the electron-withdrawing -CF₃ groups, similar to the parent HFIP (pKa ≈ 9.3).[1] |

| Basicity | The amino group is a weak base. | Its basicity is reduced compared to aniline due to the electron-withdrawing effect of the hexafluoro-2-hydroxypropyl group on the aromatic ring. |

Synthesis and Manufacturing

The synthesis of aryl-hexafluoroisopropanols is most efficiently achieved via the addition of an aryl organometallic species to the highly electrophilic carbonyl carbon of hexafluoroacetone (HFA). HFA is a gas at room temperature and is typically used as its hydrate or bubbled directly into the reaction mixture.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the key aryl-carbon bond, leading back to two primary precursors: a 3-aminophenyl organometallic synthon and hexafluoroacetone. The organometallic species can be generated in situ from a suitable precursor like 3-bromoaniline.

Proposed Synthetic Protocol

This protocol describes a robust method for synthesizing the title compound. It is a self-validating system, as successful formation of the Grignard reagent and subsequent reaction can be monitored by thin-layer chromatography (TLC) against the starting material.

Causality: The Grignard reaction is chosen for its reliability in forming carbon-carbon bonds via nucleophilic attack on a carbonyl. Anhydrous conditions are critical because Grignard reagents are strong bases and will be quenched by water. Low temperatures are required to control the exothermicity of both the Grignard formation and its subsequent reaction with the highly reactive HFA.

Materials:

-

3-Bromoaniline (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (1 crystal, as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexafluoroacetone (HFA), gas or hydrate (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.

-

Grignard Reagent Formation:

-

Place magnesium turnings and a crystal of iodine into the flask.

-

Gently heat the flask with a heat gun until purple iodine vapors are observed. Cool to room temperature.

-

Dissolve 3-bromoaniline in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aniline solution to the magnesium turnings. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. If it does not, gentle heating may be required.

-

Once initiated, add the remaining 3-bromoaniline solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Hexafluoroacetone:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Slowly bubble gaseous HFA through the solution via a dip tube, or add a solution of HFA hydrate in THF dropwise. Monitor the reaction via TLC.

-